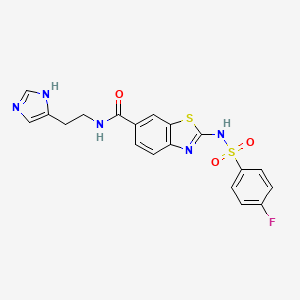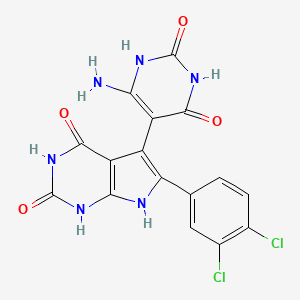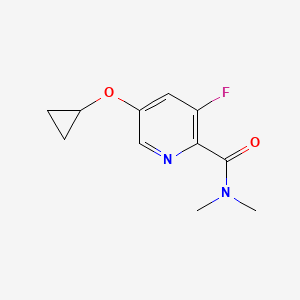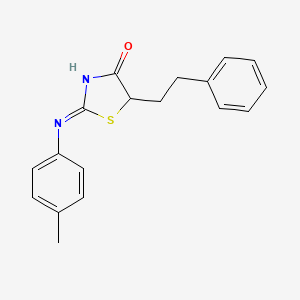![molecular formula C13H14F3NO4 B15174424 n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine CAS No. 921623-32-7](/img/structure/B15174424.png)
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is a synthetic organic compound characterized by the presence of a trifluorobutoxy group attached to a benzoyl moiety, which is further linked to a glycine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine typically involves the reaction of 4-(4,4,4-trifluorobutoxy)benzoic acid with glycine. The reaction is carried out under basic conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The trifluorobutoxy group can be oxidized under strong oxidative conditions.
Reduction: The benzoyl moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorobutoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyl moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4,4-Trifluorobutoxy)benzoic acid
- 4,4,4-Trifluorobutyric acid
- 4,4,4-Trifluorobutoxybenzene
Uniqueness
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is unique due to the presence of both a trifluorobutoxy group and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
921623-32-7 |
|---|---|
Formule moléculaire |
C13H14F3NO4 |
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
2-[[4-(4,4,4-trifluorobutoxy)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)6-1-7-21-10-4-2-9(3-5-10)12(20)17-8-11(18)19/h2-5H,1,6-8H2,(H,17,20)(H,18,19) |
Clé InChI |
RYWVDYSFKFNDIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC(=O)O)OCCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
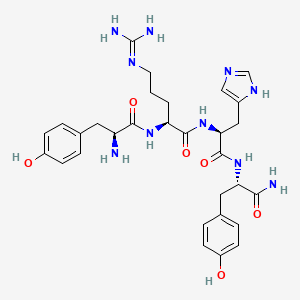
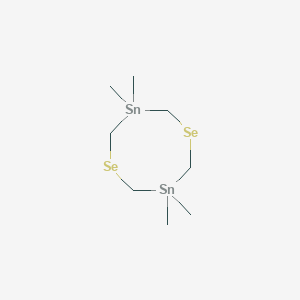
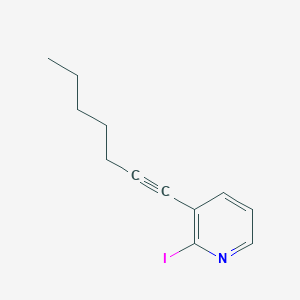
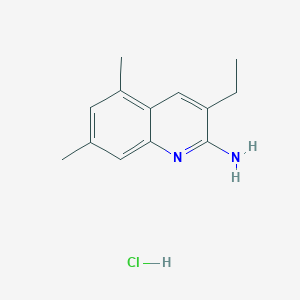
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
